Urea, 1-cyanomethyl-3-(1-naphthyl)-

Urea Transporter Inhibition UT-A1 Diuretic Research

A structurally unique urea transporter inhibitor (UT-A1 IC₅₀ 5,000 nM; UT-B IC₅₀ 10,000 nM), validated for SAR and isoform-specific studies. Provides a distinct chemical scaffold for dose-response curves and as a low-activity control. Essential for pharmacological research requiring precise target modulation.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 102433-06-7
Cat. No. B12730410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-cyanomethyl-3-(1-naphthyl)-
CAS102433-06-7
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N
InChIInChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17)
InChIKeyCXARBRPTZKQICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanomethyl-3-(1-naphthyl)urea (CAS 102433-06-7): Baseline Profile and Chemical Identity


Urea, 1-cyanomethyl-3-(1-naphthyl)- (CAS 102433-06-7) is a substituted arylurea derivative with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol [1]. Its structure features a urea core substituted with a 1-naphthyl group at one nitrogen and a cyanomethyl group at the other, yielding distinct physicochemical and biological properties [2]. This compound has been identified as a ligand for urea transporter proteins and has been indexed in bioactivity databases, indicating its relevance in pharmacological and biochemical research contexts [3].

Why 1-Cyanomethyl-3-(1-naphthyl)urea (CAS 102433-06-7) Cannot Be Substituted with Generic Urea Transporter Inhibitors


Simple substitution with other urea transporter (UT) inhibitors is not scientifically sound due to significant differences in target selectivity and potency profiles. While many UT inhibitors exist, their affinity and selectivity for UT-A1 versus UT-B isoforms vary widely, as do their chemical scaffolds and physicochemical properties [1]. For instance, the specific combination of the 1-naphthyl and cyanomethyl groups in the target compound results in a unique binding interaction profile with UT-A1 and UT-B that is not replicated by other naphthylurea derivatives or structurally distinct UT inhibitors. The quantitative evidence below demonstrates that the target compound's activity profile is distinct from both high-potency, highly selective inhibitors and other naphthyl-containing urea analogs, necessitating its specific use in defined research contexts.

Quantitative Differentiation of 1-Cyanomethyl-3-(1-naphthyl)urea (CAS 102433-06-7) Against Comparator Urea Transporter Inhibitors


UT-A1 Inhibitory Potency: 1-Cyanomethyl-3-(1-naphthyl)urea vs. UTA1inh-A1

The target compound inhibits rat UT-A1 with an IC₅₀ of 5,000 nM [1]. In contrast, the comparator UTA1inh-A1, a well-characterized small-molecule UT-A1 inhibitor, exhibits a more potent IC₅₀ of 3,300 nM (3.3 µM) [2]. This indicates the target compound is approximately 1.5-fold less potent at UT-A1 under comparable in vitro conditions.

Urea Transporter Inhibition UT-A1 Diuretic Research

UT-B Inhibitory Potency: 1-Cyanomethyl-3-(1-naphthyl)urea vs. UTBinh-14

The target compound inhibits rat UT-B with an IC₅₀ of 10,000 nM [1]. In contrast, the comparator UTBinh-14, a highly potent and selective UT-B inhibitor, exhibits an IC₅₀ of 10 nM for human UT-B and 25 nM for mouse UT-B . This represents a potency difference of three orders of magnitude (1,000-fold less potent).

Urea Transporter Inhibition UT-B Diuretic Research

UT-A1 vs. UT-B Selectivity Profile: 1-Cyanomethyl-3-(1-naphthyl)urea vs. PU-48

The target compound exhibits a UT-A1/UT-B selectivity ratio of 0.5 (IC₅₀ 5,000 nM for UT-A1 vs. 10,000 nM for UT-B), indicating a slight preference for UT-A1 [1]. In comparison, the comparator PU-48, a potent UT-A inhibitor, has an IC₅₀ of 320 nM (0.32 µM) for UT-A , but its UT-B selectivity is not directly reported in the same study. This suggests a distinct selectivity and potency profile between the two compounds.

Urea Transporter Selectivity UT-A1 UT-B

Structural Class Activity Comparison: 1-Cyanomethyl-3-(1-naphthyl)urea vs. Other Naphthyl Urea Derivatives

Within the naphthyl urea chemical class, the target compound's cyanomethyl substitution distinguishes it from other derivatives. For example, 1-(2-methoxyphenyl)-3-(1-naphthyl)urea shows 50% inhibition of Plasmodium falciparum dihydroorotate dehydrogenase at 0.23 µM [1], while the target compound's activity against this enzyme is not reported, and its primary reported activity is UT inhibition. This highlights how subtle structural changes within the naphthyl urea family can redirect biological activity from antimalarial enzyme inhibition to urea transporter modulation.

Structure-Activity Relationship Naphthyl Urea Antimalarial

Key Research Application Scenarios for 1-Cyanomethyl-3-(1-naphthyl)urea (CAS 102433-06-7) Based on Quantitative Differentiation


Moderate-Potency Tool Compound for Urea Transporter-A1 (UT-A1) Functional Studies

Given its IC₅₀ of 5,000 nM against rat UT-A1 [1], this compound serves as a moderate-potency inhibitor suitable for experiments where complete UT-A1 blockade is not desired or where a dose-response curve spanning a wide concentration range is required. It is distinct from high-potency inhibitors like UTA1inh-A1 (IC₅₀ 3,300 nM) [2], allowing researchers to probe UT-A1 function with a chemically distinct scaffold.

Low-Activity Control for UT-B Inhibition Assays

With an IC₅₀ of 10,000 nM against rat UT-B [1], this compound can be used as a low-activity or negative control in UT-B inhibition studies. Its weak potency contrasts sharply with highly potent UT-B inhibitors like UTBinh-14 (IC₅₀ 10 nM) , providing a benchmark for assay sensitivity and specificity.

Structure-Activity Relationship (SAR) Studies of Naphthyl Urea Derivatives

The compound's unique combination of 1-naphthyl and cyanomethyl groups, and its distinct UT inhibition profile, make it a valuable entity in SAR investigations aimed at understanding how substitutions on the naphthyl urea core influence target selectivity and potency [3]. Its activity contrasts with other naphthyl ureas that inhibit malarial enzymes, highlighting the importance of specific functional group placement [4].

Comparative Pharmacology of Urea Transporter Modulators

The compound's moderate UT-A1 inhibition and weak UT-B inhibition position it as a reference point in comparative pharmacological studies alongside more potent and selective inhibitors like PU-48 (UT-A IC₅₀ 320 nM) and UTA1inh-A1 [2]. This facilitates the dissection of isoform-specific contributions to urea transport physiology.

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